1-(3-Bromo-2-fluorophenyl)cyclobutane-1-carbonitrile
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Overview
Description
1-(3-Bromo-2-fluorophenyl)cyclobutane-1-carbonitrile is an organic compound characterized by a cyclobutane ring substituted with a 3-bromo-2-fluorophenyl group and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-2-fluorophenyl)cyclobutane-1-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts to form carbon-carbon bonds . The reaction conditions often include mild temperatures and the presence of a base to facilitate the coupling process.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient and scalable processes to ensure high yields and purity. The choice of reagents and catalysts, as well as optimization of reaction parameters, are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromo-2-fluorophenyl)cyclobutane-1-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cyclobutane derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
1-(3-Bromo-2-fluorophenyl)cyclobutane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-2-fluorophenyl)cyclobutane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their structure and function. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-(3-Fluorophenyl)cyclobutane-1-carbonitrile: Lacks the bromine substituent, leading to different chemical properties and reactivity.
1-(3-Bromo-2-chlorophenyl)cyclobutane-1-carbonitrile: Contains a chlorine substituent instead of fluorine, affecting its chemical behavior.
Uniqueness: 1-(3-Bromo-2-fluorophenyl)cyclobutane-1-carbonitrile is unique due to the presence of both bromine and fluorine substituents, which impart distinct electronic and steric effects
Properties
Molecular Formula |
C11H9BrFN |
---|---|
Molecular Weight |
254.10 g/mol |
IUPAC Name |
1-(3-bromo-2-fluorophenyl)cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C11H9BrFN/c12-9-4-1-3-8(10(9)13)11(7-14)5-2-6-11/h1,3-4H,2,5-6H2 |
InChI Key |
KZQFXYHPDINYRY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C#N)C2=C(C(=CC=C2)Br)F |
Origin of Product |
United States |
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